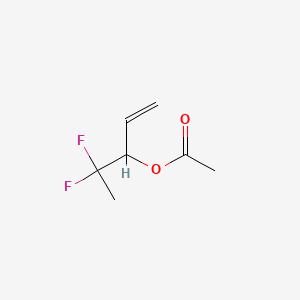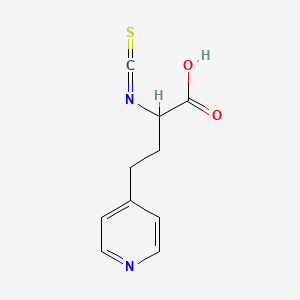
(2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a brominated phenyl ring, a cyano group, and an ethoxy-substituted phenyl ring, making it a molecule of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide typically involves the following steps:
Bromination: The starting material, 2-hydroxyphenyl, undergoes bromination to introduce a bromine atom at the 5-position.
Knoevenagel Condensation: The brominated phenol is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base to form the cyano group.
Amidation: The resulting intermediate is reacted with 2-ethoxyaniline to form the final enamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound may be used in the production of specialty chemicals, dyes, or materials with specific properties.
Wirkmechanismus
The mechanism of action of (2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the cyano and bromine groups may enhance its binding affinity and specificity for certain targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-3-(4-chloro-2-hydroxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
- (2E)-3-(3,5-dibromo-2-hydroxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide
- (2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide
Uniqueness
(2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The combination of the bromine, cyano, and ethoxy groups may result in unique reactivity and interactions compared to similar compounds.
Eigenschaften
Molekularformel |
C18H15BrN2O3 |
|---|---|
Molekulargewicht |
387.2 g/mol |
IUPAC-Name |
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H15BrN2O3/c1-2-24-17-6-4-3-5-15(17)21-18(23)13(11-20)9-12-10-14(19)7-8-16(12)22/h3-10,22H,2H2,1H3,(H,21,23)/b13-9+ |
InChI-Schlüssel |
OKIGDUWKWOQLLW-UKTHLTGXSA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


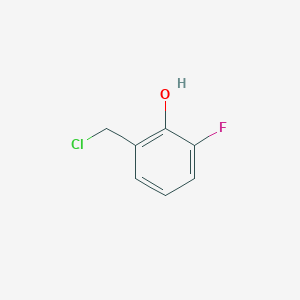

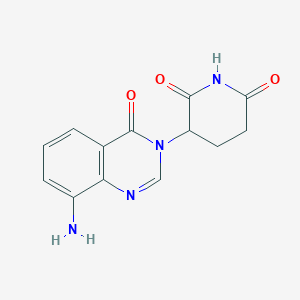
![1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylicacid](/img/structure/B13555068.png)
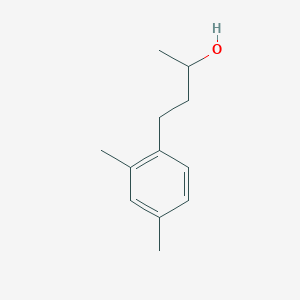
![1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
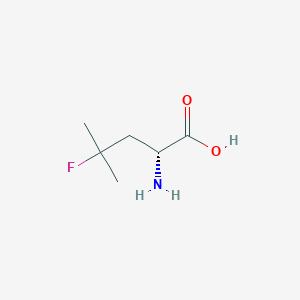
![Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate](/img/structure/B13555096.png)
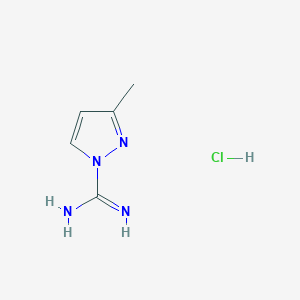
![methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13555099.png)
![4-[3-(Methoxycarbonyl)phenyl]butanoicacid](/img/structure/B13555111.png)
